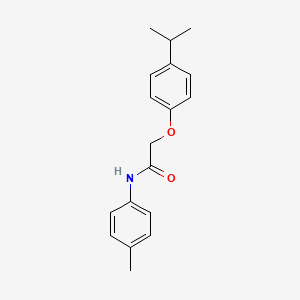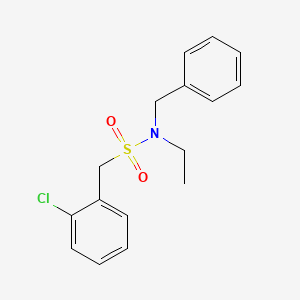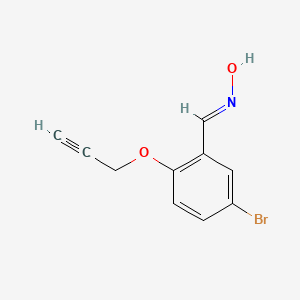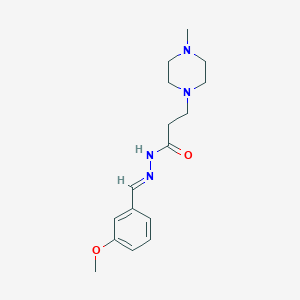
2-(4-isopropylphenoxy)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-(4-isopropylphenoxy)-N-(4-methylphenyl)acetamide" is a compound of interest in various scientific fields. It is structurally related to various compounds studied for their potential in medical and chemical applications.
Synthesis Analysis
The synthesis of related compounds often involves reactions like acetylation, esterification, and ester interchange steps. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds reveals key features like crystal systems and unit cell parameters. For example, the related compound crystallizes in the orthorhombic crystal system with a specific space group and distinct unit cell parameters (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of similar acetamide derivatives involve processes like O-methylation, desulfuration, and Wittig reactions. These reactions result in different isomers and derivatives with specific characteristics (Jean-Marie Beau et al., 1978).
Physical Properties Analysis
The physical properties of related compounds are often characterized by spectroscopic techniques like NMR and LC-MS, providing insights into their composition and structure (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of acetamide derivatives can be influenced by factors like the presence of specific functional groups, molecular interactions, and the formation of complexes with solvents, as observed in various studies (I. G. Krivoruchka et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
G. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, closely related to the compound , with potential anticancer properties. The synthesis involved ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, refined by full matrix least-squares procedures. The compound targets the VEGFr receptor, suggesting its application in cancer therapy. Its crystal structure, solved by direct methods, exhibits intermolecular H-bonds, important for its biological activity (Sharma et al., 2018).
Environmental and Green Chemistry
Y. D. Reddy et al. (2014) developed environmentally friendly syntheses of compounds structurally similar to the one , focusing on potential analgesic and antipyretic agents. This study emphasizes the importance of green chemistry principles in the design and discovery of new drugs, underscoring the environmental impact of pharmaceutical compounds (Reddy et al., 2014).
Drug Metabolism and Bioactive Conversion
E. Högestätt et al. (2005) discussed the conversion of acetaminophen, a compound related to 2-(4-isopropylphenoxy)-N-(4-methylphenyl)acetamide, into bioactive N-acylphenolamine AM404 in the nervous system. This study highlights the complex metabolic pathways involved in converting pharmaceutical compounds into bioactive metabolites, offering insights into drug design and the potential therapeutic effects of acetaminophen derivatives (Högestätt et al., 2005).
Chemoselective Acetylation and Drug Synthesis
Deepali B Magadum and G. Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research underlines the significance of selective acetylation techniques in pharmaceutical synthesis, particularly for creating intermediates crucial for drug development (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-6-10-17(11-7-15)21-12-18(20)19-16-8-4-14(3)5-9-16/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSAKBQNZADRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3'-methoxy-3-biphenylyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5594384.png)
![4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5594396.png)
![3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594407.png)

![2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5594417.png)
![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)

![1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594449.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5594450.png)
![dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B5594462.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)
